An In-depth Technical Guide to 5-Ethoxy-2-methylbenzo[d]thiazole for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5-Ethoxy-2-methylbenzo[d]thiazole for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the benzothiazole scaffold stands out as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-Ethoxy-2-methylbenzo[d]thiazole, tailored for researchers, scientists, and professionals in the field of drug development. This document delves into its core physical and chemical properties, outlines a plausible synthetic route, details its spectroscopic signature, and discusses its potential within the broader context of pharmaceutical research.
Compound Identification and Nomenclature
5-Ethoxy-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound. A clear understanding of its nomenclature is fundamental for unambiguous communication in a research and development setting.
| Identifier | Value |
| Systematic Name | 5-Ethoxy-2-methyl-1,3-benzothiazole |
| CAS Number | 123771-99-3[2] |
| Molecular Formula | C₁₀H₁₁NOS[2] |
| Molecular Weight | 193.26 g/mol [2] |
| Canonical SMILES | CCOC1=CC2=C(C=C1)SC(=N2)C |
| InChI Key | TWAXSJIYEJMXDN-UHFFFAOYSA-N |
Physicochemical Properties: A Foundation for Application
The physical and chemical characteristics of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence formulation, absorption, distribution, metabolism, and excretion (ADME) profiles, which are key considerations in drug development.
| Property | Value | Source |
| Physical State | Yellow to pale yellow solid, semi-solid, or liquid | Vendor Data |
| Melting Point | 19-22 °C | Vendor Data |
| Boiling Point | 161-163 °C at 17 Torr | Vendor Data |
| Solubility | While specific data for 5-Ethoxy-2-methylbenzo[d]thiazole is not readily available in the searched literature, the analogous 5-Methoxy-2-methylbenzothiazole is described as being soluble in organic solvents. The presence of the ethoxy group is expected to enhance lipophilicity, suggesting good solubility in non-polar organic solvents.[3] | Inferred from Analogue |
Synthesis of 5-Ethoxy-2-methylbenzo[d]thiazole: A General Approach
The synthesis of benzothiazole derivatives is a well-established area of organic chemistry. A common and effective method involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative. For 5-Ethoxy-2-methylbenzo[d]thiazole, a plausible and efficient synthetic route would involve the reaction of 2-amino-4-ethoxyphenol with acetic anhydride.
The underlying principle of this reaction is the initial acylation of the amino group of the 2-aminothiophenol derivative by acetic anhydride, followed by an intramolecular cyclization and dehydration to form the stable benzothiazole ring system. This method is often favored for its relatively mild conditions and good yields.
Below is a generalized experimental protocol based on established methods for benzothiazole synthesis.[4][5]
Experimental Protocol: Synthesis of 5-Ethoxy-2-methylbenzo[d]thiazole
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-amino-4-ethoxyphenol in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: To the stirred solution, add a slight excess (1.1 to 1.5 equivalents) of acetic anhydride.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 5-Ethoxy-2-methylbenzo[d]thiazole.
Caption: Generalized workflow for the synthesis of 5-Ethoxy-2-methylbenzo[d]thiazole.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of synthesized compounds. While specific experimental spectra for 5-Ethoxy-2-methylbenzo[d]thiazole are not widely published, the expected spectral features can be predicted based on the known spectroscopy of benzothiazole derivatives.[6][7][8][9]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm). The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The methyl group at the 2-position of the thiazole ring will appear as a singlet, typically in the range of δ 2.5-3.0 ppm. For comparison, the related 5-Methoxy-2-methylbenzothiazole shows aromatic protons between δ 6.98 and 7.64 ppm, a methoxy singlet at δ 3.86 ppm, and a methyl singlet at δ 2.80 ppm.[10]
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbon of the C=N bond in the thiazole ring will also be in this region. The carbons of the ethoxy and methyl groups will appear in the upfield region.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=N stretching (thiazole ring): ~1600-1650 cm⁻¹[6]
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ethoxy group): ~1200-1250 cm⁻¹ (asymmetric) and ~1000-1050 cm⁻¹ (symmetric)
-
C-S stretching: This bond vibration is often weak and can be difficult to assign definitively.
4.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
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Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 193.26, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of benzothiazoles is well-documented.[8] Common fragmentation pathways involve the loss of small molecules such as HCN, as well as cleavage of the substituent groups. The ethoxy group may be lost as an ethyl radical or ethylene.
Potential Applications in Drug Discovery
The benzothiazole scaffold is a cornerstone in the development of therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][11][12] The substitution pattern on the benzothiazole ring plays a crucial role in modulating the pharmacological activity.
The presence of an ethoxy group at the 5-position, as in 5-Ethoxy-2-methylbenzo[d]thiazole, can significantly influence the compound's lipophilicity and its ability to interact with biological targets. This modification can enhance membrane permeability and affect the overall pharmacokinetic profile of the molecule. While specific biological activity for 5-Ethoxy-2-methylbenzo[d]thiazole is not extensively reported in the readily available literature, its structural similarity to other biologically active benzothiazoles makes it a compound of interest for screening in various disease models. Researchers in drug discovery may consider this molecule as a valuable building block or a lead compound for the development of novel therapeutics.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 5-Ethoxy-2-methylbenzo[d]thiazole. While a specific safety data sheet (SDS) for this compound was not found in the search results, general guidelines for handling similar heterocyclic compounds should be followed. It is advisable to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Conclusion
5-Ethoxy-2-methylbenzo[d]thiazole is a benzothiazole derivative with well-defined physicochemical properties. Its synthesis can be achieved through established and reliable chemical methods. This technical guide provides a solid foundation of its chemical and physical characteristics, a plausible synthetic approach, and an overview of its expected spectroscopic signature. For researchers in drug discovery, this compound represents an interesting scaffold that warrants further investigation for its potential biological activities. As with any scientific endeavor, the information presented here should be supplemented with experimental data for full validation.
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MassBank.jp. (n.d.). Mass Spectrum. Retrieved from [Link]
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